molecular formula C9H6BrFO B13629249 3-(3-Bromo-4-fluorophenyl)acrylaldehyde

3-(3-Bromo-4-fluorophenyl)acrylaldehyde

Cat. No.: B13629249
M. Wt: 229.05 g/mol
InChI Key: PFOKNNFVRHHKDO-OWOJBTEDSA-N
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Description

3-(3-Bromo-4-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6BrFO It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further connected to an acrylaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions .

Another method involves the Wittig reaction, which is used to introduce the carbon-carbon double bond of the acrylaldehyde group. This reaction involves the use of a phosphonium ylide and an aldehyde, resulting in the formation of the desired product along with phosphine oxide as a byproduct .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability, eco-friendly reaction conditions, and high efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)acrylaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(3-Bromo-4-fluorophenyl)acrylic acid.

    Reduction: 3-(3-Bromo-4-fluorophenyl)acryl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)acrylaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde involves its interaction with various molecular targets and pathways. The presence of the bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The acrylaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-4-fluorophenyl)acrylaldehyde is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring, along with the acrylaldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enal

InChI

InChI=1S/C9H6BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h1-6H/b2-1+

InChI Key

PFOKNNFVRHHKDO-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C=O)Br)F

Canonical SMILES

C1=CC(=C(C=C1C=CC=O)Br)F

Origin of Product

United States

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